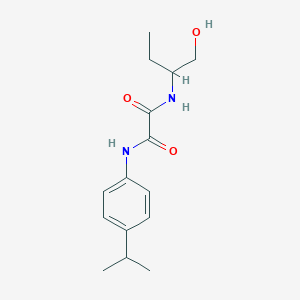

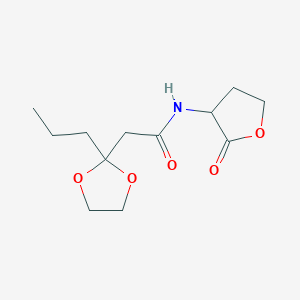

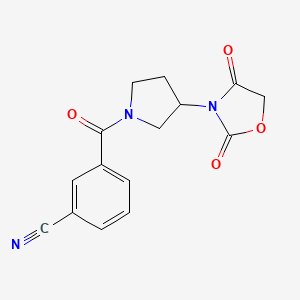

![molecular formula C21H19N3O2S B2969349 2-(苯并呋并[3,2-d]嘧啶-4-基硫代)-N-间甲苯酰胺 CAS No. 851130-42-2](/img/structure/B2969349.png)

2-(苯并呋并[3,2-d]嘧啶-4-基硫代)-N-间甲苯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

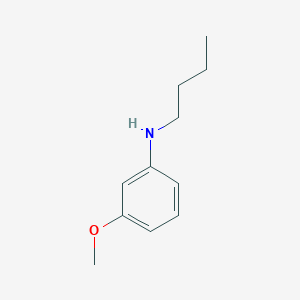

“2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide” is a derivative of benzofuro[3,2-d]pyrimidine . Benzofuro[3,2-d]pyrimidine derivatives have been considered as templates for drug discovery for many years and demonstrate a broad spectrum of biological activities including anti-inflammatory, antiviral, analgesic, anti-proliferative and antimicrobial .

Synthesis Analysis

The 2-alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones were synthesized by using the bioisostere concept, which were obtained via the aza-Wittig reaction of functionalized iminophosphoranes reacted with carbon disulfide and further reaction of the product with alkyl halides or halogenated aliphatic esters .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the aza-Wittig reaction of functionalized iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates, which are reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .科学研究应用

抗肿瘤和抗叶酸活性

苯并呋并[3,2-d]嘧啶衍生物因其抗肿瘤和抗叶酸活性而受到探索。这些化合物旨在抑制二氢叶酸还原酶 (DHFR) 和胸苷酸合成酶 (TS) 等关键酶,这些酶对于包括癌细胞在内的快速分裂细胞中的 DNA 合成至关重要。例如,连接杂环与对氨基苯甲酰-L-谷氨酸部分的桥区域的特定修饰显示出对 DHFR 和 TS 的不同程度的抑制作用,表现出潜在的抗肿瘤特性 (Gangjee 等,1995)。此外,发现苯并呋并[3,2-d]嘧啶骨架上特定位置引入甲基会增强对重组人 DHFR 的抑制效力,这表明在设计具有改善的抗肿瘤活性的化合物中具有重要作用 (Gangjee 等,2000)。

生物活性和药物应用

对苯并呋并[3,2-d]嘧啶衍生物的研究强调了它们在合成具有抗菌、抗炎和抗癌特性的药物中的重要性。这些化合物还因其在抑制血小板聚集和增强长期记忆中的作用而受到研究,表明具有广泛的潜在治疗应用 (徐伟明,2010)。

先进的合成技术

已经开发出创新的合成方法,例如钯催化的羰基化多组分合成,以创建功能化苯并咪唑并噻唑。这些技术展示了化学多功能性和创造具有特定生物活性的复杂分子的潜力,展示了苯并呋并[3,2-d]嘧啶衍生物研究中采用的先进方法 (Veltri 等,2016)。

结构分析

对相关化合物的结构分析,例如 2-[(4,6-二氨基嘧啶-2-基)硫代]-N-(萘-1-基)乙酰胺,提供了对支撑其生物活性的分子构象和相互作用的宝贵见解。例如,晶体结构研究揭示了分子几何形状如何影响化合物形成氢键的能力,这可能有助于它们的生物功效 (Subasri 等,2017)。

属性

IUPAC Name |

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-12-8-13(2)18(14(3)9-12)24-17(25)10-27-21-20-19(22-11-23-21)15-6-4-5-7-16(15)26-20/h4-9,11H,10H2,1-3H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPYETPEXUZHOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC3=C2OC4=CC=CC=C43)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-mesitylacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2969277.png)